molecular formula C7H10N2O2 B3100321 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid CAS No. 1367702-76-8

3-(3-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No. B3100321
CAS RN: 1367702-76-8
M. Wt: 154.17 g/mol
InChI Key: OZNSWMLHOIAHEB-UHFFFAOYSA-N
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Description

“3-(3-methyl-1H-pyrazol-5-yl)propanoic acid” is a chemical compound with the molecular formula C7H10N2O2 . It has a molecular weight of 154.17 and is commonly used as an internal standard in quantitative MS metabolomics experiments .


Molecular Structure Analysis

The InChI code for “3-(3-methyl-1H-pyrazol-5-yl)propanoic acid” is 1S/C7H10N2O2/c1-5-4-6(9-8-5)2-3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

“3-(3-methyl-1H-pyrazol-5-yl)propanoic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Properties and Storage

“3-(3-methyl-1H-pyrazol-5-yl)propanoic acid” is a chemical compound with the CAS Number: 1367702-76-8 . It has a molecular weight of 154.17 and is typically stored at room temperature .

Use in Metabolomics

This compound is commonly used as an internal standard in quantitative MS metabolomics experiments . Metabolomics is a field that aims to measure the complement of metabolites (the metabolome) in biological samples. In this context, “3-(3-methyl-1H-pyrazol-5-yl)propanoic acid” can be used to ensure the accuracy and reliability of the results.

Antileishmanial and Antimalarial Activities

Research has shown that pyrazole-bearing compounds, including “3-(3-methyl-1H-pyrazol-5-yl)propanoic acid”, have potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on “3-(3-methyl-1H-pyrazol-5-yl)propanoic acid” to justify its antileishmanial activity . These studies provide insights into the potential interactions between the compound and its target proteins, helping to explain its biological activity.

Synthesis of Pyrazole Derivatives

“3-(3-methyl-1H-pyrazol-5-yl)propanoic acid” can be used in the synthesis of pyrazole derivatives . These derivatives have been evaluated for their antileishmanial and antimalarial activities .

Use as an Intermediate in Drug Synthesis

Related compounds, such as 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, are used as intermediates in the synthesis of drugs . These drugs include nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As “3-(3-methyl-1H-pyrazol-5-yl)propanoic acid” is used as an internal standard in quantitative MS metabolomics experiments , it’s likely that future research will continue to utilize this compound in similar contexts.

properties

IUPAC Name

3-(5-methyl-1H-pyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-4-6(9-8-5)2-3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNSWMLHOIAHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1367702-76-8
Record name 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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